N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(10-5-6-18-9-10)15-7-11-8-17-13-4-2-1-3-12(11)13/h1-6,9,11H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKUVWHECBPMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1-benzofuran-3-ylmethanamine
The synthesis of 2,3-dihydro-1-benzofuran-3-ylmethanamine begins with the construction of the dihydrobenzofuran core. A common method involves the cyclization of epoxides or diols under acidic conditions. For example:
- Epoxide Cyclization : Treatment of 2-(2-bromophenyl)oxirane with BF₃·Et₂O induces ring closure to form 2,3-dihydro-1-benzofuran.
- Amination : Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) followed by a Gabriel synthesis (phthalimide substitution and hydrazine cleavage) yields the primary amine.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, 80°C, 12 h | 78 | |
| Phthalimide coupling | Phthalimide, K₂CO₃, DMF, 60°C | 85 | |
| Hydrazine cleavage | NH₂NH₂·H₂O, EtOH, reflux | 92 |
Synthesis of Thiophene-3-carboxylic Acid
Thiophene-3-carboxylic acid is commercially available but can be synthesized via:
- Oxidation of 3-methylthiophene : Using KMnO₄ in acidic aqueous conditions.
- Carboxylation : Directed lithiation of 3-bromothiophene followed by quenching with CO₂.
Amide Bond Formation Strategies
The coupling of 2,3-dihydro-1-benzofuran-3-ylmethanamine and thiophene-3-carboxylic acid is achieved through the following methods:
Coupling via Acid Chloride
- Activation : Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form thiophene-3-carbonyl chloride.
- Aminolysis : The acid chloride reacts with the amine in the presence of a base (e.g., Et₃N) in anhydrous dichloromethane.
Optimized Conditions
| Parameter | Value | Reference |
|---|---|---|
| Solvent | CH₂Cl₂ | |
| Temperature | 0°C → RT, 4 h | |
| Base | Et₃N (2 equiv) | |
| Yield | 88% |
Carbodiimide-Mediated Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
Reaction Profile
| Component | Quantity | Role |
|---|---|---|
| EDC | 1.2 equiv | Coupling agent |
| HOBt | 1.1 equiv | Catalyst |
| DMF | 0.1 M | Solvent |
| Time | 12 h, RT | — |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol/water. Structural confirmation is achieved through:
- FT-IR : N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹).
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 6.85–7.15 (m, 4H, benzofuran), 3.95 (m, 2H, CH₂NH).
- MS (ESI+) : m/z 260.1 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives .
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide with structurally related compounds, emphasizing differences in substituents, bioactivity, and molecular properties:
Key Observations
Core Heterocycle Differences :
- The target compound’s thiophene core (sulfur atom) contrasts with the oxazole core (oxygen and nitrogen) in the pyridinyl-oxazole derivative . Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological systems, while oxazole’s polarity could improve solubility.
- Compounds I and II in feature a tetrahydrobenzothiophene core, which incorporates a saturated ring system. This saturation may reduce metabolic degradation compared to the unsaturated dihydrobenzofuran group in the target compound .
Substituent Effects: The dihydrobenzofuran methyl group in the target compound introduces a rigid, oxygen-containing bicyclic structure. This contrasts with the phenylmethyleneamino groups in Compounds I and II, which provide planar aromatic systems for target binding .
Bioactivity Trends :
- Compounds I and II exhibit antibacterial and antifungal activities , likely due to their carboxamide linkage and aryl substituents. The absence of similar data for the target compound highlights a gap in current research, though structural parallels suggest it warrants empirical testing .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~315–320 g/mol) falls within the range typical for orally bioavailable drugs. By comparison, Compounds I and II (396–397 g/mol) may face challenges in pharmacokinetic optimization due to higher molecular weights .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR (300–500 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions and amide bond formation (δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry : HRMS (ESI-TOF) to verify molecular weight (e.g., m/z 331.39 for C₁₆H₁₇N₃O₃S) .
- HPLC : Atlantis T3 columns with TFA/ACN gradients (95%→5% H₂O) to assess purity (>95%) .
- X-ray crystallography : SHELXL refinement for single-crystal structure determination (R-factor < 0.05) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions often arise from assay variability or compound stability. Strategies include:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based tests) .
- Stability profiling : LC-MS to detect degradation products (e.g., hydrolysis of amide bonds in PBS buffer) .
- Meta-analysis : Cross-reference IC₅₀ values from peer-reviewed studies (e.g., JNK1 inhibition ranges: 5–26 µM) .
- In silico validation : Molecular dynamics simulations (GROMACS) to confirm target engagement consistency .
What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Q. Advanced
- Murine models :
- Type-2 diabetes : Streptozotocin-induced insulin resistance; monitor blood glucose restoration without hypoglycemia .
- Neuroinflammation : LPS-induced CNS inflammation; assess TNF-α/IL-6 suppression via ELISA .
- Pharmacokinetics : Oral bioavailability (Cₘₐₓ/Tₘₐₓ) and tissue distribution (LC-MS/MS quantification in plasma/brain) .
- Toxicity : Acute toxicity (LD₅₀) in BALB/c mice and hepatic enzyme (ALT/AST) profiling .
How does X-ray crystallography contribute to understanding this compound’s molecular interactions?
Q. Basic
- Data collection : Single-crystal diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K .
- Refinement : SHELXL for structure solution (R₁ < 0.05), revealing dihedral angles (e.g., 85° between thiophene and benzofuran planes) .
- Key findings : Hydrogen bonds between the carboxamide and kinase active sites (e.g., JNK1 Lys55) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
